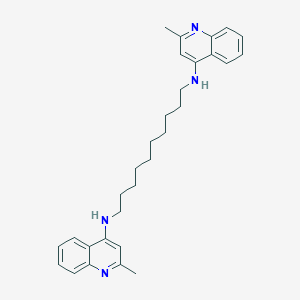

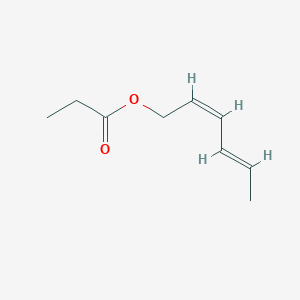

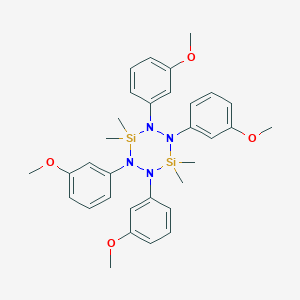

![molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8](/img/structure/B90999.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Vue d'ensemble

Description

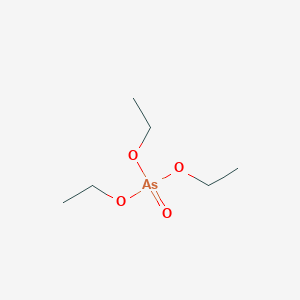

La 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine est un composé hétérocyclique de formule moléculaire C9H11NO. Il s'agit d'un liquide jaune clair à jaune à température ambiante et sa masse molaire est de 149,19 g/mol . Ce composé est intéressant en raison de sa structure unique, qui comprend un cycle benzénique fusionné à un cycle oxazepine, ce qui en fait un échafaudage précieux en chimie médicinale et en conception de médicaments .

Méthodes De Préparation

La 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine peut être synthétisée par plusieurs méthodes :

Réaction des 2-aryloxyéthylamines avec l'acide 2-formylbenzoïque : Cette méthode implique la formation d'aminonaphthalides suivie d'une cyclisation.

Réarrangement du benzoate de méthyle 2-(8-méthoxy-2,3-dihydro-1,4-benzooxazepine-5-yl) : Cette méthode utilise les conditions de Bischler-Napieralski.

Acylaminoalkylation catalysée par le triflate de scandium ou de cuivre des α-méthoxy-isoindolones : Cette méthode est utilisée pour la formation de 1,4-benzoxazepines.

Analyse Des Réactions Chimiques

La 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine subit diverses réactions chimiques :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le cycle oxazepine.

Applications de la recherche scientifique

La 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine a plusieurs applications de recherche scientifique :

Industrie : Elle est utilisée dans la synthèse de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le mécanisme d'action de la 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'elle perturbe l'interface protéine-protéine PEX14-PEX5, ce qui conduit à l'inhibition de processus cellulaires essentiels dans les trypanosomes, ce qui entraîne la mort cellulaire . Cette perturbation est obtenue par liaison à la protéine PEX14, empêchant son interaction avec PEX5 et inhibant ainsi l'importation de protéines dans les glycosomes .

Applications De Recherche Scientifique

2,3,4,5-Tetrahydro-benzo[f][1,4]oxazepine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2,3,4,5-Tetrahydro-benzo[f][1,4]oxazepine involves its interaction with specific molecular targets. For example, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes, which results in cell death . This disruption is achieved through binding to the PEX14 protein, preventing its interaction with PEX5 and thereby inhibiting the import of proteins into glycosomes .

Comparaison Avec Des Composés Similaires

La 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine peut être comparée à d'autres composés similaires tels que :

Tétrahydrobenzo[b]azepines : Ces composés sont utilisés dans le traitement des maladies cardiovasculaires et présentent un cycle benzénique similaire fusionné à un cycle azépine.

1,4-Benzodiazépines : Largement utilisées pour leurs propriétés anxiolytiques et sédatives, ces composés présentent également un cycle benzénique fusionné à un cycle diazépine.

Benzo[b][1,4]oxazepines : Ces composés ont des caractéristiques structurelles similaires et sont utilisés dans diverses applications médicinales.

La particularité de la 2,3,4,5-Tétrahydro-benzo[f][1,4]oxazepine réside dans sa structure spécifique et son potentiel en tant qu'échafaudage pour le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des trypanosomiases .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVHFHONOKCUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619367 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17775-01-8 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that specific derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine can act as inhibitors of Peroxisome Proliferator-Activated Receptors (PPARs) [, ] and the PEX14-PEX5 protein-protein interaction []. For example, compounds with this core structure have been shown to bind to PEX14, disrupting protein import into glycosomes and exhibiting trypanocidal activity []. Further research has focused on developing derivatives with enhanced selectivity for specific PPAR subtypes, like PPARα, for potential therapeutic applications [, ].

A: Yes, computational methods, including chemically advanced template search (CATS) algorithms and molecular orbital (MO) calculations, have been employed in the study of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. CATS algorithms facilitated the identification of this scaffold as a potential new class of trypanocidal agents targeting the PEX14-PEX5 interaction []. Additionally, MO calculations have been used to predict the regioselectivity of Friedel-Crafts acylation reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine, a related compound [].

A: Research highlights the potential of specific 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. For example, TPOP146 exhibits a high affinity for the CBP bromodomain (134 nM) with excellent selectivity over other bromodomains []. Another study describes the synthesis and characterization of 9-methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine, a novel compound derived from the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold via Meisenheimer rearrangement [, ].

ANone: Several synthetic routes have been developed for 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. These include:

- Bischler-Napieralski cyclization: This method, employing phosphorus oxychloride, has been used to synthesize various 5-aryl-2,3-dihydro-1,4-benzoxazepines [, ].

- C-N ring-closure reactions: This approach allows access to 2,3-dihydro-1,4-benzoxazepines with different substituents on the fused aromatic ring [].

- Meisenheimer rearrangement: This reaction, involving N-oxides of 1,4-benzoxazepines, provides a route to novel benzodioxazocine derivatives [, ].

- Reduction of 2,3-dihydro compounds: Various reducing agents like Adams platinum and sodium borohydride are employed to synthesize 5-aryl-2,3,4,5-tetrahydrobenzo[f]1,4-oxazepine derivatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)